

# History of Melperone development and clinical use

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Melperone |
| Cat. No.:      | B1203284  |

[Get Quote](#)

An In-depth Technical Guide to the Development and Clinical Use of **Melperone**

## Introduction

**Melperone** is an atypical antipsychotic of the butyrophenone class, structurally related to the typical antipsychotic haloperidol.[1][2][3] First introduced into clinical practice in the 1960s, it has been utilized for over three decades in several European countries for a variety of psychiatric conditions.[1][3] Marketed under trade names such as Buronil and Eunerpan, **melperone** is recognized for its favorable safety and tolerability profile, particularly its low propensity to induce extrapyramidal symptoms (EPS).[1][4][5] This guide provides a comprehensive overview of the historical development, pharmacological profile, and clinical application of **melperone**, intended for researchers, scientists, and drug development professionals.

## Developmental History

Developed in the mid-20th century, **melperone** emerged as part of the butyrophenone class of neuroleptics.[4] Its clinical use began in the 1960s in Europe.[3] Unlike its structural relative, haloperidol, **melperone** was observed to have a different clinical profile, characterized by a lower risk of motor side effects, which led to its classification as an "atypical" antipsychotic.[1][6][7] This distinction sparked interest in its potential application for treating psychosis in vulnerable populations, such as the elderly, and in patients intolerant to other antipsychotics.[1][6]



[Click to download full resolution via product page](#)

Figure 1: A timeline of the key milestones in the development of **Melperone**.

## Pharmacology

### Mechanism of Action

**Melperone**'s therapeutic effects are primarily mediated through its antagonist activity at central dopamine D2 and serotonin 5-HT2A receptors.[1][2][8] Its "atypical" profile is attributed to several key pharmacological features:

- Weak D2 Receptor Affinity: Unlike typical antipsychotics, **melperone** binds to the D2 receptor with low affinity and is believed to dissociate rapidly.[1][3] This characteristic is thought to reduce the risk of extrapyramidal symptoms and dopamine receptor supersensitivity.[1][2]
- High 5-HT2A/D2 Ratio: The potent antagonism at 5-HT2A receptors relative to D2 receptors is a hallmark of atypical antipsychotics, contributing to efficacy against negative symptoms and further reducing EPS liability.[4][6]
- Clozapine-like Binding Profile: The ratio of dopamine D4 to D2 receptor occupancy for **melperone** resembles that of clozapine, an effective antipsychotic for treatment-resistant schizophrenia.[1][2][6]
- Other Receptor Activity: **Melperone** also demonstrates some affinity for alpha-1 adrenergic and histamine H1 receptors, which likely contributes to its sedative and hypotensive side effects.[8]



[Click to download full resolution via product page](#)

Figure 2: The receptor binding profile and resulting clinical effects of **Melperone**.

## Pharmacokinetics

Melperone exhibits nonlinear pharmacokinetics. Key pharmacokinetic parameters are summarized in the table below.

| Parameter       | Value                                            | Source(s)                                                   |
|-----------------|--------------------------------------------------|-------------------------------------------------------------|
| Absorption      |                                                  |                                                             |
| Tmax (Oral)     | 1.5 - 3.0 hours                                  | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Distribution    |                                                  |                                                             |
| Bioavailability | 50-70% (Oral); 54-87%<br>(Formulation dependent) | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Protein Binding | ~50% (Low compared to other<br>antipsychotics)   | <a href="#">[3]</a>                                         |
| Metabolism      |                                                  |                                                             |
| Site            | Primarily Hepatic                                | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Enzymes         | CYP2D6, CYP3A4                                   | <a href="#">[4]</a>                                         |
| Elimination     |                                                  |                                                             |
| Half-life       | 3-4 hours (Oral); 6 hours (IM)                   | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Excretion       | Primarily renal (70% as<br>metabolites)          | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |

## Clinical Use and Efficacy

**Melperone** is indicated for a range of conditions, including schizophrenia, and is particularly used for confusion, anxiety, and sleep disturbances in geriatric patients.[\[1\]](#)[\[5\]](#)

## Schizophrenia

**Melperone** has demonstrated efficacy in treating schizophrenia. An early study reported that a 300 mg/day dose was as effective as thiothixene and superior to placebo.[\[9\]](#) A double-blind comparison with placebo confirmed its antipsychotic effect, with the **melperone** group showing significant reductions in psychotic morbidity.[\[10\]](#) However, its utility in treatment-refractory schizophrenia is limited. While some patients may benefit, it is not considered a viable alternative for those who fail to respond to clozapine, often due to a lack of efficacy.[\[6\]](#)[\[7\]](#)

Studies have also shown that **melperone** can improve executive function in patients with schizophrenia but may worsen visuospatial manipulation.[11]

## Dementia and Geriatric Care

**Melperone** is frequently used to manage behavioral and psychological symptoms of dementia (BPSD), such as agitation, aggression, and confusion, particularly in elderly patients.[1][5][12] An open-label study found that **melperone** improved ratings of agitation, irritability, anxiety, and mental alertness in patients with dementia.[13] Despite its use, research indicates that treatment with **melperone** (along with other antipsychotics) is associated with a significantly increased risk of dependency on long-term care and admission to a nursing home for dementia patients.[14][15]

## Other Indications

- Anxiety Disorders: Low-dose **melperone** has been shown to be a safe and effective anxiolytic. A double-blind, placebo-controlled study found that 10 mg and 25 mg three times daily significantly reduced anxiety scores compared to placebo, suggesting it could be an alternative to benzodiazepines.[16]
- Sleep Disorders: Its sedative properties make it useful for managing sleep disturbances, often at doses of 25-50 mg at bedtime.[1][12]
- Parkinson's Disease Psychosis: **Melperone** has been investigated for treating psychosis associated with Parkinson's disease.[1][3] A clinical trial was designed to evaluate its efficacy and safety in this population.[17]

| Indication           | Typical Dosage Range           | Key Efficacy Findings                                                                           | Source(s)  |
|----------------------|--------------------------------|-------------------------------------------------------------------------------------------------|------------|
| Schizophrenia        | 100 - 400 mg/day (up to 600mg) | As effective as thiothixene; superior to placebo. Modest benefit in treatment-refractory cases. | [6][9][18] |
| Dementia (Agitation) | 50 - 100 mg, 2-3 times daily   | Improved ratings of agitation, irritability, and anxiety.                                       | [12][13]   |
| Anxiety Disorders    | 10 - 25 mg, 3 times daily      | Superior to placebo in reducing Hamilton Anxiety Scale scores.                                  | [16]       |
| Sleep Disorders      | 25 - 50 mg at bedtime          | Prescribed to correct sleep issues, especially linked to agitation.                             | [5][12]    |

## Key Experimental Protocols

### Protocol: Double-Blind Efficacy in Schizophrenia (Sumiyoshi et al., 2003)

- Objective: To compare the efficacy and side effects of two doses of **melperone** (100 mg/day vs. 400 mg/day) in patients with schizophrenia.[9]
- Study Design: A 6-week, randomized, double-blind, comparative study.[9]
- Patient Population: 34 acutely hospitalized patients with a diagnosis of schizophrenia.[9]
- Methodology:
  - Patients were randomly assigned to receive either 100 mg/day or 400 mg/day of **melperone**.

- Assessments were conducted at baseline and after 6 weeks of treatment.
- Primary Outcome Measures: Brief Psychiatric Rating Scale (BPRS) and Scale for the Assessment of Negative Symptoms (SANS).[9]
- Secondary Outcome Measures: Global Assessment Scale (GAS), measures of extrapyramidal symptoms (EPS), plasma prolactin (pPRL) levels, and Body Mass Index (BMI).[9]
- Results: No significant difference in efficacy was found between the two doses. Treatment was well-tolerated and not associated with worsening EPS, increased prolactin, or weight gain.[9]

[Click to download full resolution via product page](#)

Figure 3: Workflow for a double-blind, comparative clinical trial of **Melperone**.

## Protocol: Open-Label Trial in Treatment-Refractory Schizophrenia (Meltzer et al.)

- Objective: To evaluate the effectiveness of **melperone** in patients with chronic, neuroleptic-resistant schizophrenia.[7][19]
- Study Design: An open-label trial of 6 weeks' duration.[7][19]
- Patient Population: 44 patients with chronic neuroleptic-resistant schizophrenia.[7][19]
- Methodology:
  - All patients received **melperone** in an open-label fashion.
  - Assessments were performed at baseline and at the 6-week endpoint.
  - Primary Outcome Measures: Global Assessment Scale (GAS) and Brief Psychiatric Rating Scale (BPRS).[7][19]
  - Safety Measures: EPS, plasma prolactin levels, and BMI.[7][19]
- Results: **Melperone** significantly improved overall psychiatric status as measured by the GAS score. No significant effects were found on BPRS scores. The drug was not associated with worsening EPS, prolactin elevation, or weight gain.[7][19]

## Safety and Tolerability

**Melperone** is generally considered to be well-tolerated.[1] Its primary advantage is a low incidence of extrapyramidal side effects compared to typical antipsychotics.[6][7]

- Common Adverse Effects: The most frequent side effect is tiredness or drowsiness.[13][16] Orthostatic hypotension and mild dry mouth can also occur.[3]
- Serious Adverse Effects: Like other butyrophenones, **melperone** can cause QT interval prolongation, and an overdose may result in cardiac arrhythmias.[1][3] Rare but serious side effects include blood dyscrasias.[3]

- Metabolic Effects: It is reported to produce significantly less weight gain than clozapine and does not typically cause clinically significant elevations in plasma prolactin levels.[3][7][9][19]

## Conclusion

**Melperone** is an atypical antipsychotic with a long history of clinical use in Europe. Its unique pharmacological profile, characterized by weak D2 antagonism and potent 5-HT2A blockade, underpins its clinical efficacy and favorable tolerability, particularly the low risk of extrapyramidal symptoms. While it is an effective agent for schizophrenia, anxiety, and the behavioral symptoms of dementia, its utility in treatment-resistant psychosis is limited. Its pharmacokinetic properties, including a short half-life and hepatic metabolism via CYP enzymes, are important considerations for dosing and potential drug interactions. Future research may further clarify its role in specific patient populations, such as those with Parkinson's disease psychosis, and continue to delineate its long-term safety profile in geriatric patients.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [go.drugbank.com](http://go.drugbank.com) [go.drugbank.com]
- 2. Melperone | C16H22FNO | CID 15387 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 3. Melperone - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- 4. What is Melperone Hydrochloride used for? [[synapse.patsnap.com](http://synapse.patsnap.com)]
- 5. [pillintrip.com](http://pillintrip.com) [pillintrip.com]
- 6. Melperone in Treatment-Refractory Schizophrenia: A Case Series - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 7. Melperone in the treatment of neuroleptic-resistant schizophrenia - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 8. What is the mechanism of Melperone Hydrochloride? [[synapse.patsnap.com](http://synapse.patsnap.com)]

- 9. A comparison of two doses of melperone, an atypical antipsychotic drug, in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A clinical comparison of melperone and placebo in schizophrenic women on a milieu therapeutic ward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of melperone, an atypical antipsychotic drug, on cognitive function in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thekingsleyclinic.com [thekingsleyclinic.com]
- 13. An open dose finding study of melperone in treatment of agitation and irritability associated with dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Implications of Adverse Outcomes Associated with Antipsychotics in Older Patients with Dementia: A 2011–2022 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Melperone in low doses in anxious neurotic patients. A double-blind placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. kmptformulary.nhs.uk [kmptformulary.nhs.uk]
- 19. scholars.northwestern.edu [scholars.northwestern.edu]
- To cite this document: BenchChem. [History of Melperone development and clinical use]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1203284#history-of-melperone-development-and-clinical-use>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)